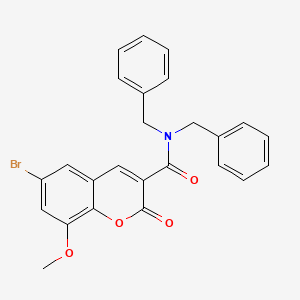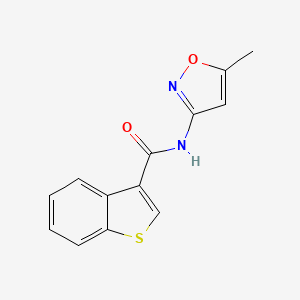
N,N-dibenzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step reactions that combine various chemical entities to form the chromene core with specific functional groups. For instance, the synthesis of similar chromene compounds involves reactions like etherification, oximation, and Beckmann rearrangement or more straightforward methods such as Knoevenagel condensation followed by cyclization. Although specific details on the synthesis of N,N-dibenzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide are not directly available, similar compounds have been synthesized through reactions that carefully introduce bromo, methoxy, and carboxamide groups to the chromene core, ensuring the presence of desired substituents while maintaining the structural integrity of the chromene framework (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure, showcasing how substituents like bromo, methoxy, and carboxamide groups affect the overall molecular conformation. For compounds within the same family, crystalline structures reveal how these substituents influence molecular packing, hydrogen bonding, and other intermolecular interactions that contribute to the compound's stability and reactivity (Reis et al., 2013).
Chemical Reactions and Properties
Chromene compounds are known for their reactivity towards various chemical reactions, including substitutions, additions, and cyclizations, which can alter their chemical properties significantly. The presence of a bromo group, for example, can make the compound susceptible to nucleophilic substitution reactions, whereas the carboxamide functionality might be involved in condensation reactions. Such reactivities are explored in the synthesis of complex molecules for pharmaceutical applications or in studies aiming to modify the compound's chemical properties for better performance in potential applications (Rawat et al., 2006).
Physical Properties Analysis
The physical properties of N,N-dibenzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The specific functional groups present in the compound play a significant role in determining these properties. For instance, the methoxy group can affect the compound's polarity and thus its solubility in various solvents, whereas the overall molecular geometry can influence the melting point and crystalline form (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interaction with other molecules, are central to their potential applications. The bromo and methoxy groups can participate in various chemical reactions, offering pathways to modify the compound or to engage in bioactive interactions. Understanding these properties is essential for harnessing the compound's full potential in applications ranging from materials science to biomedicine (Bhalerao et al., 2007).
properties
IUPAC Name |
N,N-dibenzyl-6-bromo-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c1-30-22-14-20(26)12-19-13-21(25(29)31-23(19)22)24(28)27(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQVDXHLQDNYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(methylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4544144.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4544148.png)
![1-methyl-3-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4544149.png)
![N-[1-[(cyclopropylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4544152.png)
![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4544154.png)
![1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4544167.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4544201.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-benzylethanediamide](/img/structure/B4544204.png)
![ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4544213.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4544225.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4544233.png)
![6-amino-4-{3-[(3-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4544241.png)
![6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4544247.png)